molecular formula C11H14O3 B8407530 2,3-Dihydro-4-hydroxy-7-methoxy-4-methyl-4H-1-benzopyran

2,3-Dihydro-4-hydroxy-7-methoxy-4-methyl-4H-1-benzopyran

Cat. No. B8407530
M. Wt: 194.23 g/mol
InChI Key: LAGIJQKWXSGCHP-UHFFFAOYSA-N
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Patent
US04159273

Procedure details

Methyl iodide (145 g; 64.2 ml) in dry ether (50 ml) was added dropwise with stirring to magnesium turnings (22 g) in dry ether (730 ml). After the initial reaction had ceased the reaction mixture was refluxed for 1/2 hour, cooled and 2,3-dihydro-7-methoxy-4-oxo-4H-1-benzopyran, (77.9 g) in dry ether (440 ml) was added dropwise with stirring. After addition the reaction mixture was refluxed for 1 hour, cooled and the complex was decomposed by the addition of ammonium chloride solution. The ethereal layer was separated, washed with water and dried. Evaporation of the solvent left 76 g of the title compound as an oil (89%). MS and NMR analysis were correct for the required compound.
Quantity
64.2 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Name
Quantity
730 mL
Type
solvent
Reaction Step Two
Quantity
77.9 g
Type
reactant
Reaction Step Three
Name
Quantity
440 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1]I.[Mg].[CH3:4][O:5][C:6]1[CH:16]=[CH:15][C:9]2[C:10](=[O:14])[CH2:11][CH2:12][O:13][C:8]=2[CH:7]=1.[Cl-].[NH4+]>CCOCC>[OH:14][C:10]1([CH3:1])[C:9]2[CH:15]=[CH:16][C:6]([O:5][CH3:4])=[CH:7][C:8]=2[O:13][CH2:12][CH2:11]1 |f:3.4|

Inputs

Step One
Name
Quantity
64.2 mL
Type
reactant
Smiles
CI
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
22 g
Type
reactant
Smiles
[Mg]
Name
Quantity
730 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
77.9 g
Type
reactant
Smiles
COC1=CC2=C(C(CCO2)=O)C=C1
Name
Quantity
440 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the initial reaction
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1/2 hour
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
After addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The ethereal layer was separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
WAIT
Type
WAIT
Details
left 76 g of the title compound as an oil (89%)

Outcomes

Product
Name
Type
Smiles
OC1(CCOC2=C1C=CC(=C2)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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